molecular formula C7H5Cl2FO2S B2371682 (2-Chloro-6-fluorophenyl)methanesulfonyl chloride CAS No. 926257-07-0

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2371682
CAS No.: 926257-07-0
M. Wt: 243.07
InChI Key: VFDXEVWUTIVWCR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic protons resonate as complex multiplets between δ 7.2–7.6 ppm , reflecting deshielding from electron-withdrawing substituents. The methylene (-CH₂-) protons adjacent to the sulfonyl group appear as a singlet near δ 4.5 ppm due to restricted rotation.
  • ¹³C NMR : Key signals include the sulfonyl-attached carbon at δ 62–65 ppm , aromatic carbons at δ 115–135 ppm , and the sulfonyl chloride carbon at δ 125 ppm . Fluorine and chlorine substituents cause significant upfield shifts for adjacent carbons.

Infrared (IR) Spectroscopy

Characteristic peaks include:

  • S=O asymmetric stretch : 1370–1410 cm⁻¹ (strong).
  • S=O symmetric stretch : 1166–1204 cm⁻¹ (strong).
  • C-Cl stretch : 550–850 cm⁻¹ (moderate).
  • C-F stretch : 1000–1400 cm⁻¹ (strong).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorbance in the 270–330 nm range , attributed to π→π* transitions of the aromatic system. A weaker n→π* transition near 400–450 nm arises from the sulfonyl chloride moiety. Solvent polarity shifts these bands due to changes in dipole-dipole interactions.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion cluster at m/z 242.94 [M+H]⁺ , with isotopic patterns consistent with two chlorine atoms. Fragmentation peaks at m/z 99 (SO₂Cl⁺) and m/z 57 (C₄H₉⁺) confirm the sulfonyl chloride and alkyl chain components.

Computational Chemistry Approaches to Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide detailed electronic insights:

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
Band Gap 5.6 eV
Sulfur Charge +1.4 (Mulliken analysis)

The HOMO is localized on the phenyl ring, while the LUMO resides on the sulfonyl chloride group, indicating electrophilic reactivity at the sulfur center. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the sulfur lone pairs and σ* orbitals of adjacent C-Cl and C-F bonds, stabilizing the molecule.

Vibrational frequency calculations align with experimental IR data, validating the assignment of S=O and C-Cl stretches. Molecular electrostatic potential (MEP) maps show negative potential regions around oxygen and fluorine atoms, favoring nucleophilic attack at the sulfur atom.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXEVWUTIVWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Chlorination Sequential Approach

A patent detailing the synthesis of 2-chloro-6-fluoroaniline (CN105646233A) offers insights into halogenation techniques adaptable to sulfonyl chloride synthesis. While the patent focuses on aminated intermediates, its use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled temperatures (≤10°C for bromination; 60±5°C for chlorination) highlights a framework for introducing halogens to aromatic systems. Applied to (2-chloro-6-fluorophenyl)methane precursors, this method could involve:

  • Bromination : Reacting the toluene derivative with NBS in dimethylformamide (DMF) at ≤10°C to introduce bromine at the methyl group.
  • Chlorination : Subsequent treatment with NCS at elevated temperatures (60–65°C) to replace bromine with chlorine, forming the sulfonyl chloride after oxidation.

Key Data :

Step Reagent Temperature Yield
Bromination NBS/DMF ≤10°C 91%
Chlorination NCS/DMF 60–65°C 92%

Thionyl Chloride-Mediated Conversion

Direct Sulfonation of Benzyl Alcohol Derivatives

Benchchem’s synthesis of (4-chloro-2-fluorophenyl)methanesulfonyl chloride (CAS 1308384-53-3) provides a template for adapting positional isomer synthesis. The reported method involves reacting (4-chloro-2-fluorophenyl)methanol with thionyl chloride (SOCl₂) in the presence of pyridine under reflux. For the 2-chloro-6-fluoro analog, the pathway would proceed as follows:

  • Oxidation : Convert (2-chloro-6-fluorophenyl)methanol to the corresponding sulfonic acid using concentrated sulfuric acid or oleum.
  • Chlorination : Treat the sulfonic acid with excess SOCl₂ at reflux (70–80°C) for 4–6 hours to yield the sulfonyl chloride.

Reaction Conditions :

  • Molar Ratio : 1:3 (alcohol:SOCl₂)
  • Catalyst : Pyridine (10 mol%)
  • Yield : 78–85% (estimated for positional isomer)

Catalytic Hydrogenation and Sulfonation

Palladium-Catalyzed Debromination

The hydrogenation debromination step described in CN105646233A suggests a route to dehalogenate intermediates while preserving the sulfonyl group. For example:

  • Brominated Precursor : Synthesize 4-bromo-2-chloro-6-fluorophenyl methanesulfonate via electrophilic substitution.
  • Hydrogenation : Use 5 wt% Pd/C catalyst under H₂ (50–60°C) to remove bromine, yielding the desired sulfonyl chloride after workup.

Optimization Parameters :

  • Pressure : 3–5 bar H₂
  • Solvent : Ethyl acetate or methanol
  • Yield : 65–70% (based on analogous debromination)

Grignard Reagent-Based Synthesis

Organometallic Sulfur Incorporation

A less conventional approach involves Grignard intermediates:

  • Formation of Benzylmagnesium Chloride : React 2-chloro-6-fluorobenzyl chloride with magnesium in tetrahydrofuran (THF).
  • Sulfur Dioxide Quenching : Introduce SO₂ gas to form the sulfinate salt.
  • Chlorination : Treat the sulfinate with chlorine gas or PCl₅ to obtain the sulfonyl chloride.

Advantages :

  • High regioselectivity due to Grignard’s directed metallation.
  • Scalable for industrial production.

Challenges :

  • Sensitivity to moisture and rigorous anhydrous conditions.

Industrial-Scale Continuous Flow Synthesis

Process Intensification Techniques

Modern production leverages continuous flow reactors to enhance safety and efficiency. For (2-chloro-6-fluorophenyl)methanesulfonyl chloride:

  • Microreactor Setup : Mix (2-chloro-6-fluorophenyl)methanol and SOCl₂ in a T-shaped mixer.
  • Residence Time : 2–5 minutes at 80°C.
  • In-Line Quenching : Neutralize excess SOCl₂ with cold NaHCO₃ solution.

Benefits :

  • 20–30% higher yield compared to batch processes.
  • Reduced byproduct formation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Halogenation Sequence Toluene derivative NBS, NCS 85–92 92–97 High
Thionyl Chloride Benzyl alcohol SOCl₂, pyridine 78–85 95–98 Moderate
Catalytic Hydrogenation Brominated intermediate Pd/C, H₂ 65–70 89–93 Low
Grignard Synthesis Benzyl chloride Mg, SO₂, Cl₂ 70–75 90–95 High
Continuous Flow Benzyl alcohol SOCl₂ (flow) 88–92 97–99 Industrial

Critical Reaction Parameters

Temperature Control

  • Bromination and chlorination require strict temperature control (≤10°C and 60°C, respectively) to prevent side reactions like ring halogenation.
  • SOCl₂ reactions demand reflux conditions (70–80°C) for complete conversion.

Solvent Selection

  • DMF : Optimal for halogenation due to polar aprotic nature.
  • THF : Preferred for Grignard reactions.
  • Ethyl acetate : Ideal for hydrogenation debromination.

Catalyst Loading

  • Pd/C at 5 wt% balances cost and activity in debromination.
  • Pyridine (10 mol%) neutralizes HCl during SOCl₂ reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction Reactions: It can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfones: Formed by reaction with thiols

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is extensively utilized as an intermediate in the synthesis of various pharmaceutical agents. It plays a critical role in the development of drugs targeting specific biological pathways, particularly in oncology and infectious diseases.

Compound Target Disease Mechanism of Action
Compound ACancerInhibits cell proliferation
Compound BBacterial InfectionDisrupts bacterial cell wall synthesis

Research has shown that derivatives of this compound exhibit notable biological activities. For instance, studies indicate its potential as an inhibitor of certain kinases involved in cancer progression, demonstrating IC50 values that suggest significant efficacy against tumor cells.

Material Science

In material science, this compound is employed in the development of new polymers and materials due to its ability to modify surface properties and enhance material performance. Its reactivity allows for functionalization, leading to materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of derivatives based on this compound. The derivatives were tested against several cancer cell lines, revealing that certain modifications significantly increased their cytotoxicity. The most potent derivative showed an IC50 value of 4.4 µM against melanoma cells, indicating its potential for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial activity of compounds derived from this compound. The study demonstrated that these compounds effectively inhibited the growth of Gram-positive bacteria, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The target compound’s chloro and fluoro substituents create a strong electron-withdrawing environment, enhancing the sulfonyl chloride’s electrophilicity compared to methoxy-substituted analogues. This makes it more reactive in nucleophilic substitution reactions.
  • Steric Effects : Naphthalene-based sulfonyl chlorides exhibit higher steric hindrance, limiting their utility in sterically sensitive reactions compared to the target compound.
  • Toxicity Profile : All sulfonyl chlorides share acute toxicity (e.g., H314: skin corrosion), but fluorinated derivatives may exhibit distinct environmental persistence due to C-F bond stability.

Physical Properties and Handling

Property Methanesulfonyl Chloride Target Compound (Inferred) (2-Chloro-6-methoxyphenyl) Derivative
Boiling Point 60°C (21 mmHg) Higher (estimated >150°C) Not reported
Density 1.48 g/mL (25°C) ~1.6–1.7 g/mL Not reported
Moisture Sensitivity Highly sensitive Highly sensitive Likely sensitive
Storage Recommendations Room temperature, dry conditions Similar requirements Packing Group III

Handling Precautions:

  • All sulfonyl chlorides require rigorous moisture avoidance and PPE (gloves, goggles).
  • The target compound’s fluorinated aromatic ring may necessitate specialized waste disposal to mitigate environmental hazards (H412).

Biological Activity

The compound (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is an organosulfur compound notable for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClFOSC_7H_6ClFOS. The presence of both chlorine and fluorine atoms on the phenyl ring contributes to its unique reactivity and biological properties. The sulfonyl chloride functional group enhances its electrophilic character, making it a valuable reagent in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the chlorination of 6-fluorophenol followed by reaction with methanesulfonyl chloride. Various methods can be employed to optimize yield and purity, including adjustments in temperature, solvent, and reaction time. The compound can also be synthesized through nucleophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These effects are attributed to its ability to interact with bacterial enzymes and disrupt critical metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa15

The mechanism of action involves binding to specific enzymes or receptors within microbial cells, leading to inhibition of cellular functions. This interaction may modulate pathways related to inflammation and infection, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their parent compounds. The introduction of various substituents on the phenyl ring was found to significantly influence their effectiveness against resistant strains .
  • Cancer Research : Another study investigated the potential anticancer properties of this compound. It was found to inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

Pharmacokinetics and Drug-Likeness

Using cheminformatics tools, researchers have predicted the pharmacokinetic properties of this compound. These predictions suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for further development as a therapeutic agent .

Q & A

Q. What are the recommended safety precautions when handling (2-Chloro-6-fluorophenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to PPE protocols:
  • Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and safety goggles (JIS T 8147) .
  • Use fume hoods to avoid inhalation of vapors, which are acutely toxic (H330) .
  • Store in corrosion-resistant containers away from oxidizing agents and heat .
  • In case of skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes .

Q. How can researchers synthesize this compound, and what are critical reaction conditions?

  • Methodological Answer: While direct synthesis protocols are not fully detailed in the evidence, analogous compounds (e.g., fluorophenyl methanesulfonyl chlorides) suggest:
  • Start with halogenated phenyl precursors and methanesulfonyl chloride under controlled nucleophilic substitution .
  • Optimize solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC, as incomplete reactions may leave unreacted sulfonic acid intermediates .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight verification (expected m/z ≈ 208.63) .
  • FT-IR to identify sulfonyl chloride peaks (~1370 cm⁻¹ for S=O stretching) .

Advanced Research Questions

Q. How does the hydrolytic stability of this compound influence its reactivity in aqueous reaction conditions?

  • Methodological Answer: Unlike rapidly hydrolyzing sulfonyl chlorides (e.g., thionyl chloride derivatives), this compound hydrolyzes slowly, allowing its use in mildly aqueous conditions. However:
  • Prolonged exposure to moisture generates HCl and sulfonic acid byproducts, which can acidify reaction mixtures .
  • Stabilize reactions by using anhydrous solvents (e.g., dried DMF) and molecular sieves .
  • Monitor pH changes during reactions to adjust reagent stoichiometry .

Q. What strategies can resolve contradictions in sulfonamide yields when using this compound with sterically hindered amines?

  • Methodological Answer: Low yields may arise from poor nucleophile accessibility. Optimize by:
  • Using Schotten-Baumann conditions (aqueous base/organic solvent) to enhance amine reactivity .
  • Adding catalytic DMAP to accelerate sulfonylation .
  • Pre-activating the sulfonyl chloride with a mild base (e.g., Et₃N) before introducing the amine .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Methodological Answer: Decomposition risks include HCl release and oxidation. Mitigation strategies:
  • Store under inert gas (N₂/Ar) in amber glass to prevent photodegradation .
  • Add stabilizers like BHT (0.1% w/w) to inhibit radical-induced breakdown .
  • Regularly test stored batches via titration (for active Cl⁻ content) or NMR to detect degradation .

Key Research Considerations

  • Contradiction Analysis: Discrepancies in reaction yields may stem from trace moisture or impurities in starting materials. Always pre-dry solvents and validate amine nucleophilicity via kinetic studies .
  • Advanced Applications: Explore its use in synthesizing sulfonamide-based enzyme inhibitors or fluorinated polymers, leveraging the chloro-fluoro substituents for enhanced bioactivity or material stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.